![molecular formula C14H11ClN4O2 B2769307 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034234-81-4](/img/structure/B2769307.png)

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

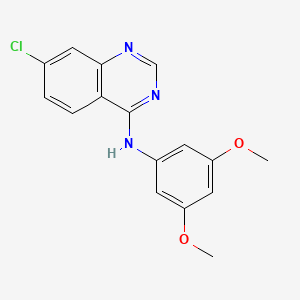

The compound “2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves considerable methods. Derivatives of this class of compounds are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is a fused nitrogen-containing heterocycle . This structure is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines include substitution reactions with different nucleophiles . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .Scientific Research Applications

- Researchers have investigated the compound’s potential as an anticancer agent. Its structural features suggest it may interfere with cancer cell growth pathways or inhibit specific enzymes involved in tumor progression .

- The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anti-inflammatory properties. This compound may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .

- Investigations have focused on its selectivity against specific kinases, such as protein kinases involved in cancer or inflammatory pathways . Understanding its kinase inhibition profile is essential for drug development.

- Researchers have synthesized related derivatives for use as fluorophores or sensors in biological imaging and diagnostics . Its potential applications span from cellular imaging to drug delivery.

Anticancer Properties

Anti-inflammatory Activity

Kinase Inhibition

Photophysical Applications

Future Directions

The future directions for pyrazolo[1,5-a]pyrimidines are promising. They have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . Several pyrazolo[3,4-d]pyrimidines have progressed to clinical trials, demonstrating both the therapeutic potential and versatility of this scaffold .

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2/c15-10-1-3-12(4-2-10)21-9-14(20)18-11-7-16-13-5-6-17-19(13)8-11/h1-8H,9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQBZNKYQVBMKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=CN3C(=CC=N3)N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2769232.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2769233.png)

![4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2769236.png)

![N-[3-Cyano-5-(4-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769237.png)

![5-(3-fluorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2769244.png)

![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2769245.png)